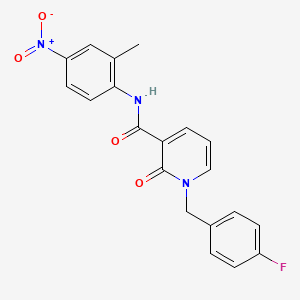
1-(4-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O4 and its molecular weight is 381.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorobenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and its pharmacological properties.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is essential for its biological activity. The presence of a fluorobenzyl group and a nitrophenyl moiety contributes to its pharmacokinetic properties and interaction with biological targets.
- Molecular Formula : C17H16F1N3O3
- Molecular Weight : 329.32 g/mol
Research indicates that this compound may act as a selective inhibitor of specific kinases involved in cancer cell proliferation. According to studies, it has shown promising results in inhibiting Met kinase activity, which is crucial for tumor growth and metastasis.
Key Findings:
- Kinase Inhibition : The compound demonstrated potent inhibition of Met kinase, leading to reduced tumor growth in xenograft models .
- Neurotoxicity : Similar compounds have been evaluated for neurotoxic effects through monoamine oxidase (MAO) pathways, indicating the need for careful assessment of safety profiles .
Biological Activity Evaluation
The biological activity of the compound has been assessed through various in vitro and in vivo studies:
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines, showing significant cytotoxicity at nanomolar concentrations.
- Mechanistic Studies : Assays indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
- Xenograft Models : In studies involving human gastric carcinoma xenografts, the compound resulted in complete tumor stasis following oral administration, showcasing its potential as an anti-cancer agent .
Case Studies
Several case studies highlight the efficacy and safety profile of the compound:
- Case Study 1 : A preclinical trial involving GTL-16 human gastric carcinoma demonstrated that administration of the compound led to significant tumor regression without notable adverse effects.
- Case Study 2 : Another study focused on the pharmacokinetics revealed favorable absorption and distribution characteristics, supporting its advancement into clinical trials.
Pharmacological Profile
The pharmacological profile includes:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain under investigation.
- Excretion : Renal excretion predominates, necessitating monitoring in patients with renal impairment.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-13-11-16(24(27)28)8-9-18(13)22-19(25)17-3-2-10-23(20(17)26)12-14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDMNDULWNBWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














